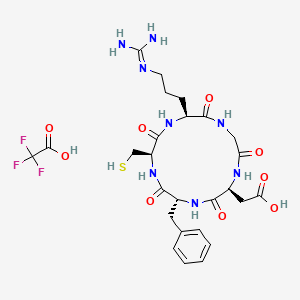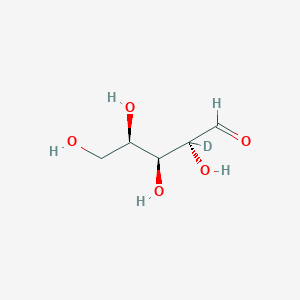
Xylose-d1-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xylose-d1-4, also known as D-(+)-Xylose-d1-4, is a deuterium-labeled derivative of xylose. Xylose is a five-carbon aldose sugar that is commonly found in the hemicellulose component of plant cell walls. The deuterium labeling in this compound makes it a valuable tool in various scientific research applications, particularly in studies involving metabolic pathways and enzyme mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Xylose-d1-4 typically involves the deuteration of xylose. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and a solvent like methanol. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is ensured through rigorous purification steps, including crystallization and chromatography.
化学反応の分析
Types of Reactions
Xylose-d1-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid.
Reduction: It can be reduced to xylitol, a sugar alcohol.
Isomerization: this compound can be isomerized to xylulose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like Pd/C.
Isomerization: Enzymatic isomerization using xylose isomerase.
Major Products
Xylonic Acid: Formed through oxidation.
Xylitol: Formed through reduction.
Xylulose: Formed through isomerization.
科学的研究の応用
Xylose-d1-4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking in metabolic studies. Some key applications include:
Chemistry: Used as a tracer in studies of carbohydrate metabolism and enzyme mechanisms.
Biology: Employed in research on plant cell wall biosynthesis and degradation.
Medicine: Utilized in diagnostic tests for malabsorption and metabolic disorders.
Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass.
作用機序
The mechanism of action of Xylose-d1-4 involves its incorporation into metabolic pathways where it undergoes various enzymatic reactions. The deuterium label allows researchers to track its conversion and interactions with enzymes. Key molecular targets include xylose isomerase and xylitol dehydrogenase, which play crucial roles in the isomerization and reduction of xylose, respectively.
類似化合物との比較
Similar Compounds
Xylonic Acid: An oxidized form of xylose.
Xylitol: A reduced form of xylose.
Xylulose: An isomer of xylose.
Uniqueness
Xylose-d1-4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium label allows for precise tracking and analysis in metabolic studies, making it a valuable tool for understanding complex biochemical pathways.
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.14 g/mol |
IUPAC名 |
(2R,3S,4R)-2-deuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i3D |
InChIキー |
PYMYPHUHKUWMLA-NCPCKSJBSA-N |
異性体SMILES |
[2H][C@](C=O)([C@H]([C@@H](CO)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)

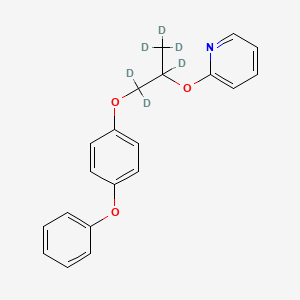
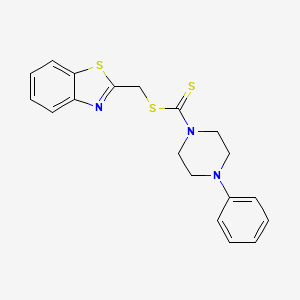
![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)
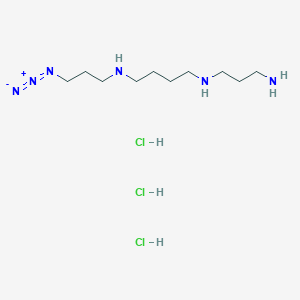
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)
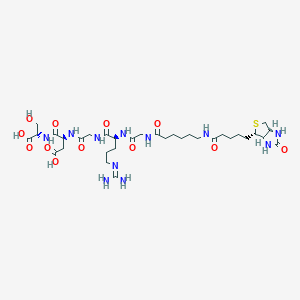
![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)
